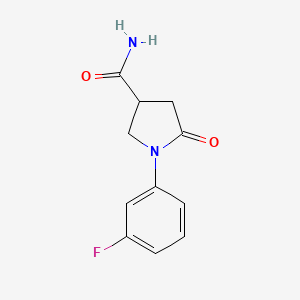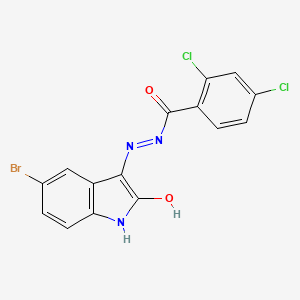
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is a chemical compound that belongs to the family of pyranones. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cell division and proliferation. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as thymidylate synthase, which are involved in DNA synthesis. This, in turn, leads to the inhibition of cell division and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
実験室実験の利点と制限
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, which makes it an attractive option for researchers on a tight budget. However, there are also some limitations to its use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. One area of research is the development of pyranone-based ligands for use in medicinal chemistry. These ligands have potential applications in the treatment of a variety of diseases, including cancer. Another area of research is the study of the mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. This will help to further our understanding of how this compound inhibits the growth of cancer cells and may lead to the development of more effective cancer treatments. Finally, there is a need for more research on the advantages and limitations of using N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine in lab experiments. This will help to determine the optimal conditions for using this compound in various experimental settings.
合成法
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is synthesized using a variety of methods. One of the most common methods is the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with ethyl glycinate hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine as the final product.
科学的研究の応用
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, such as pyranone-based ligands, which have potential applications in medicinal chemistry. This compound has also been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
3-[(3-acetyl-6-methyl-2-oxopyran-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-5-8(12-4-3-9(14)15)10(7(2)13)11(16)17-6/h5,12H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZMQLCTOUZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6126329.png)
![(2-fluoro-4-biphenylyl)[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6126332.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6126338.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)


![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)